molecular formula C20H19N3O5 B14977941 Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Numéro de catalogue: B14977941
Poids moléculaire: 381.4 g/mol
Clé InChI: DQPPEDVDJLUGNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core substituted with a 4-hydroxy-3-methoxyphenyl group and an ethyl carboxylate ester.

Propriétés

Formule moléculaire

C20H19N3O5

Poids moléculaire

381.4 g/mol

Nom IUPAC

ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O5/c1-3-28-19(26)16-17(11-8-9-14(24)15(10-11)27-2)23-13-7-5-4-6-12(13)21-20(23)22-18(16)25/h4-10,16-17,24H,3H2,1-2H3,(H,21,22,25)

Clé InChI

DQPPEDVDJLUGNY-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C=C4)O)OC

Origine du produit

United States

Méthodes De Préparation

The synthesis of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in an ethanolic solution under ultrasound irradiation . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Applications De Recherche Scientifique

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Molecular docking studies have shown that the compound can interact favorably with active residues of certain proteins, suggesting its potential as a therapeutic agent .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ()

  • Structural Differences : The benzyloxy group replaces the hydroxy group at the phenyl 4-position.
  • Physicochemical Impact :
    • Solubility : The benzyloxy group increases lipophilicity compared to the hydroxy analog, reducing aqueous solubility but enhancing membrane permeability.
    • Stability : The benzyl-protected hydroxy group improves stability under acidic/basic conditions, making it more suitable for synthetic intermediates .
  • Synthetic Utility : Benzyloxy groups are often used as protecting groups in multistep syntheses, suggesting this compound may serve as a precursor for the target molecule.

Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate ()

  • Structural Differences : Features a nitro (electron-withdrawing) group at the phenyl 4-position and a trifluoromethyl substituent on the pyrimidine ring.
  • Electronic Effects: The nitro group reduces electron density in the aromatic system, affecting reactivity in electrophilic substitutions.
  • Biological Activity : Analogs of this class exhibit antineoplastic and kinase-inhibitory activities, attributed to π-π stacking and hydrogen-bonding interactions observed in its crystal structure .

Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate ()

  • Structural Differences : Contains three methoxy groups on the phenyl ring and a methyl group on the pyrimidine ring.
  • Physicochemical Impact :
    • pKa : Predicted pKa of 5.00 suggests partial ionization at physiological pH, influencing solubility and absorption.
    • Lipophilicity : Multiple methoxy groups increase lipophilicity but may reduce aqueous solubility.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Predicted/Experimental) Notable Properties/Bioactivity
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (Target) C₂₁H₁₉N₃O₅ 393.39 4-hydroxy-3-methoxyphenyl, ethyl ester ~4.5–5.5 (estimated) High polarity, potential H-bond donor
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate C₂₄H₂₅N₃O₅ 435.47 Benzyloxy, methyl N/A Enhanced stability, synthetic precursor
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate C₂₁H₁₄F₃N₅O₄ 481.36 Nitro, trifluoromethyl ~3.8–4.5 (estimated) Antineoplastic, kinase inhibition
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate C₂₃H₂₅N₃O₅ 423.46 2,3,4-trimethoxyphenyl, methyl 5.00 ± 0.60 Moderate lipophilicity

Key Insights from Structural and Functional Comparisons

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxy): Increase polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic targets.
  • Synthetic Challenges : Protecting groups (e.g., benzyloxy) and steric hindrance (e.g., methyl) require tailored reaction conditions for efficient synthesis.
  • Biological Relevance: Compounds with nitro or trifluoromethyl groups show pronounced bioactivity, suggesting the target molecule’s hydroxy/methoxy substituents may be optimized for specific therapeutic applications.

Q & A

Q. What is the standard synthetic route for this compound, and how does its multi-step synthesis ensure regioselectivity?

The compound is typically synthesized via a modified Biginelli reaction or a one-pot cyclocondensation approach. For example, analogous pyrimido[1,2-a]benzimidazole derivatives are prepared by reacting substituted benzaldehydes (e.g., 4-hydroxy-3-methoxyphenyl derivatives) with ethyl acetoacetate and benzimidazole-2-amine in the presence of acidic catalysts (e.g., glacial acetic acid) under reflux conditions . Regioselectivity is controlled by steric and electronic effects of substituents on the aldehyde and the use of ionic liquid solvents (e.g., 3-butyl-1-methylimidazolium chloride), which enhance reaction efficiency and selectivity .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy, hydroxyl, and ester groups, with aromatic proton signals typically appearing between δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 431.12 for C20_{20}H18_{18}N2_2O5_5).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the fused tetracyclic system, with dihedral angles between aromatic rings (e.g., 3.65–3.68° for planar deviations) .
  • HPLC : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can reaction conditions be optimized to improve yield in scale-up synthesis?

Key optimizations include:

  • Solvent Selection : Ionic liquids (e.g., 3-butyl-1-methylimidazolium chloride) enhance reaction rates and yields compared to ethanol or toluene .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts improve cyclization efficiency.
  • Temperature Control : Reflux at 363 K for 4–6 hours minimizes side reactions .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

XRD studies of related compounds reveal:

  • Hydrogen Bonding : C–H···O/N interactions between the carbonyl group and adjacent aromatic protons (e.g., O1–H15 distance: 2.12 Å) stabilize the lattice .
  • π-π Stacking : Parallel imidazole and phenyl rings exhibit centroid-to-centroid distances of 3.34 Å, enhancing thermal stability .
  • Torsional Strain : Substituents on the tetrahydropyrimidine ring (e.g., 4-nitrophenyl) introduce torsional angles (e.g., N2–C2–C11–C16: 123.17°), affecting solubility .

Q. How can computational modeling predict the compound’s bioactivity against kinase targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to kinases (e.g., VEGFR2 or TIE-2) by analyzing interactions with the trifluoromethyl and carboxylate groups .
  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) predict electron-deficient regions for nucleophilic attack, correlating with kinase inhibition .

Q. What in vitro assays are suitable for evaluating antineoplastic activity?

  • MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at IC50_{50} values <10 µM .
  • Kinase Inhibition Assays : Measure inhibition of VEGFR2 or TIE-2 phosphorylation using ELISA or Western blotting .

Q. How does polymorphism affect bioavailability, and what techniques characterize different crystalline forms?

  • DSC/TGA : Differentiate anhydrous and monohydrate forms (e.g., melting points: 215°C vs. 198°C with dehydration peaks) .
  • PXRD : Unique diffraction patterns (e.g., 2θ = 12.4°, 18.7°) identify polymorphic phases .

Q. What strategies mitigate challenges in regioselective functionalization of the benzimidazole moiety?

  • Directed Ortho-Metalation : Use of tert-butyllithium and (–)-sparteine to introduce substituents at the C6 position .
  • Protecting Groups : Temporarily shield the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) to prevent side reactions during alkylation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.